molecular formula C15H9ClFNOS B5733841 3-chloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5733841
M. Wt: 305.8 g/mol
InChI Key: DDDNOQPQMGMAKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzothiophene carboxamide derivatives often involves solvent-free condensation reactions, catalyzed by SiO2:H3PO4 under microwave irradiation, yielding high purity derivatives with significant yields over 85% (Thirunarayanan & Sekar, 2013). Another approach involves the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides to form various carboxamide derivatives (Ried, Oremek, & Guryn, 1980).

Molecular Structure Analysis

Structural determination through X-ray crystallography reveals that such compounds can crystallize in monoclinic systems, exhibiting various intermolecular interactions like hydrogen bonds, π—π, and CH—π interactions, contributing to the stability of the structure (Abbasi et al., 2011).

Chemical Reactions and Properties

3-Chloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide derivatives undergo a range of chemical reactions, forming imine-carboximido derivatives when reacted with substituted benzaldehydes (Thirunarayanan & Sekar, 2013). The reaction with cyanamides leads to the formation of N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides (Ried, Oremek, & Guryn, 1980).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are closely related to their chemical structure, and detailed analyses often involve spectral data correlation with physical constants to determine purity and composition.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the specific substituents on the benzothiophene core. Spectral analysis, including infrared and NMR spectroscopy, plays a crucial role in understanding these properties by identifying functional group frequencies and chemical shifts associated with different atomic environments (Thirunarayanan & Sekar, 2013).

properties

IUPAC Name

3-chloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNOS/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)18-11-7-3-2-6-10(11)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDNOQPQMGMAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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